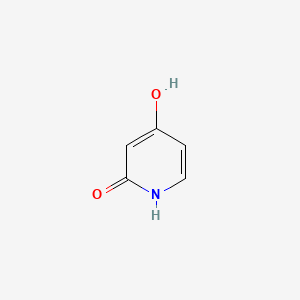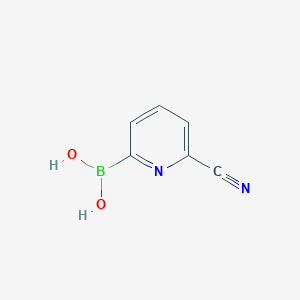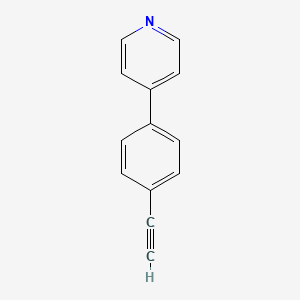
4-(4-Ethynylphenyl)pyridine
Übersicht
Beschreibung
4-(4-Ethynylphenyl)pyridine, also known as Pyridine, 4-(4-ethynylphenyl)-, is an organic compound with the molecular formula C13H9N . It is commonly seen as a white to light yellow solid . It has properties similar to acetylene and pyridine, and can act as an aromatic substance .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethynylphenyl)pyridine is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ethynylphenyl group is attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactivity of 4-(4-Ethynylphenyl)pyridine is influenced by the presence of the ethynylphenyl group and the pyridine ring. It has been studied at metal surfaces, showing sensitivity to the underlying metallic surfaces .Physical And Chemical Properties Analysis
4-(4-Ethynylphenyl)pyridine is a white to light yellow solid . It is slightly soluble in water but can dissolve in organic solvents . It has properties similar to acetylene and pyridine . The exact physical and chemical properties such as boiling point, melting point, etc., are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Heteroaromatic Compounds
4-(2-Ethynylphenyl)pyridine and related compounds have been synthesized for model reactions in creating azacorannulenes and other heteroaromatic compounds. Their pyrolysis leads to various novel structures like benzo[f]isoquinoline and azulene derivatives (Dix et al., 2002).
Development of Tetrathiafulvalene Derivatives
These derivatives, including 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, have been synthesized showcasing specific crystal structures, optical, and electrochemical properties. They exhibit intramolecular charge transfer and are used in studies related to electron-rich organic conductors (Andreu et al., 2000).
Sensor Development and Photoreactivity
Fluorescent pH Sensors
Compounds like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which show aggregation-induced emission (AIE), are used as fluorescent pH sensors. They exhibit reversible emission changes in response to protonation and deprotonation, useful in detecting acidic and basic organic vapors (Yang et al., 2013).
Photoinduced 4-Pyridination
Direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine under photo-irradiation conditions has been achieved. This method allows for the formation of sterically hindered bonds between alkylaromatics and 4-pyridine, important for constructing biologically active molecules (Hoshikawa & Inoue, 2013).
Material Science and Polymer Chemistry
Liquid Crystalline Properties
Studies on pyridine-containing liquid crystalline compounds, like 5-substituted 2-(4-alkylphenyl)pyridines, have been conducted, focusing on their synthesis and applications in material science (Chia et al., 2001).
Polymer-Based Chemosensors
Novel diamines containing heterocyclic pyridine have been synthesized for preparing poly(pyridine-imide), which acts as an “off–on” fluorescent switcher for acids. These materials have applications in sensor technology and material science (Wang et al., 2008).
Safety And Hazards
The safety data for 4-(4-Ethynylphenyl)pyridine is relatively limited . It is a very important chemical material that needs to be handled and stored carefully to prevent accidents . More detailed safety information should be sought from relevant chemical literature or discussions with professional chemists .
Eigenschaften
IUPAC Name |
4-(4-ethynylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDAMGILHTMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethynylphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



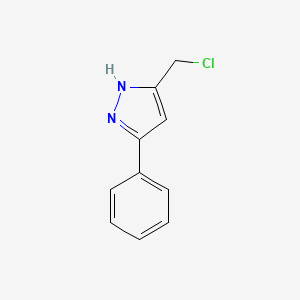
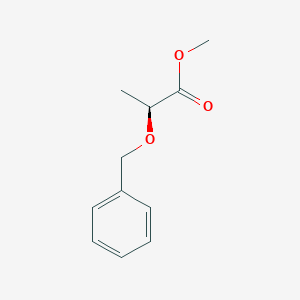
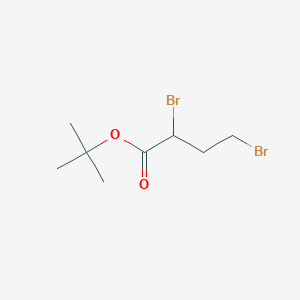
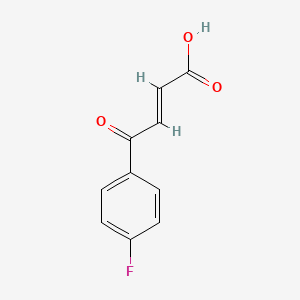
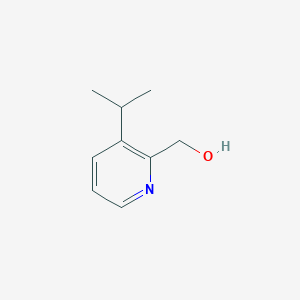
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)
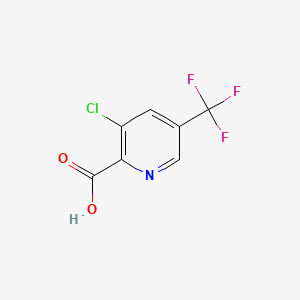
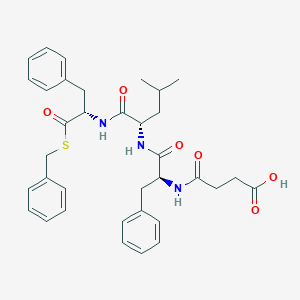
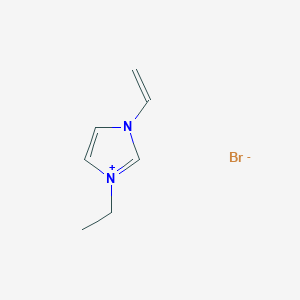
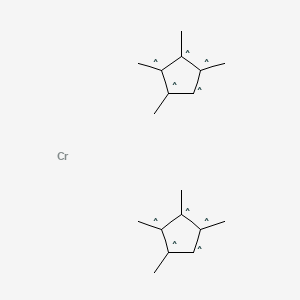
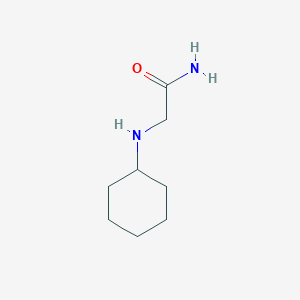
![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)
